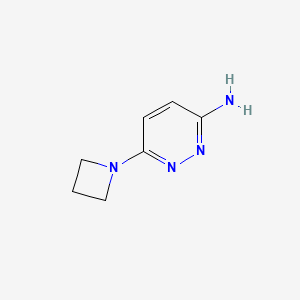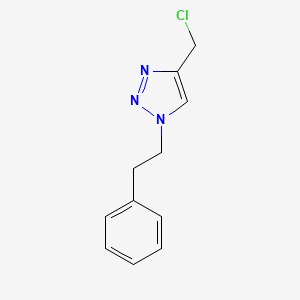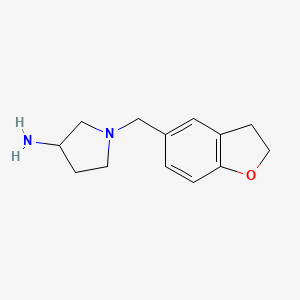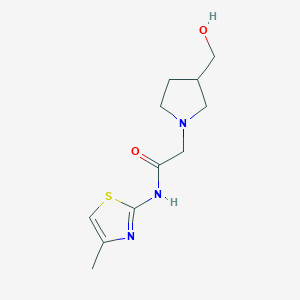
6-(Azetidin-1-yl)pyridazin-3-amine
Descripción general
Descripción
6-(Azetidin-1-yl)pyridazin-3-amine is a chemical compound with the CAS Number: 1045335-18-9 . It has a molecular weight of 149.2 .
Molecular Structure Analysis
The IUPAC name of this compound is 6-(1-azetidinyl)-3-pyridinamine . The InChI code is 1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 149.2 . It is recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Azetidines, including compounds similar to "6-(Azetidin-1-yl)pyridazin-3-amine", are important in synthetic chemistry due to their reactivity with electrophiles and nucleophiles. Their ring-opening reactions afford valuable amides, alkenes, and amines, and they can be synthesized from acyclic precursors like γ-haloamines. They serve as precursors to various heterocyclic compounds, including β-lactams, which are crucial in the development of antibacterials and other pharmacologically active agents (Singh, D’hooghe, & Kimpe, 2008).
Antimicrobial and Antitubercular Activities
- Some derivatives of azetidine, including pyrimidine-azetidinone analogues, have been synthesized and shown to possess antimicrobial and antitubercular activities. These compounds were tested against various bacterial and fungal strains, offering insights into their potential for designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Pharmacological Applications
- Azetidine compounds have been explored for their potential in pharmacology, including their use as cholesterol absorption inhibitors (CAIs), enzyme inhibitors, anticancer agents, and hypoglycemic agents. The flexibility in their chemical structure allows for the development of compounds with specific biological activities, highlighting their significance in drug discovery and development (Singh, D’hooghe, & Kimpe, 2008).
Insecticidal Properties
- Research into azetidine and pyridazine derivatives has led to the discovery of compounds with significant insecticidal properties. Systematic modifications of these compounds have been investigated to enhance their efficacy against pests such as green peach aphids and cotton aphids, demonstrating the potential of azetidine-based compounds in agricultural applications (Buysse et al., 2017).
Organic Synthesis Applications
- Azetidine compounds, including those related to "this compound", play a crucial role in organic synthesis. They are used to create a variety of complex organic molecules through reactions such as cycloadditions, offering versatile building blocks for the synthesis of heterocycles and other organic compounds (Kodama, Sasaki, & Sugimura, 2021).
Mecanismo De Acción
Target of Action
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Biochemical Pathways
Pyridazinone derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structure and functional groups .
Result of Action
Pyridazinone derivatives have been found to have a wide range of effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Propiedades
IUPAC Name |
6-(azetidin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDECPJYHEZJERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)

![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491612.png)
![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)






![2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B1491627.png)